

Technical Guide: Physicochemical Properties of 1-Boc-5-bromo-7-azaindole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert*-butyl 5-bromo-1*H*-pyrrolo[2,3-*b*]pyridine-1-carboxylate

Cat. No.: B1345280

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Compound Identification:

- Systematic Name: **tert**-butyl 5-bromo-1*H*-pyrrolo[2,3-*b*]pyridine-1-carboxylate
- Common Name: 1-Boc-5-bromo-7-azaindole
- CAS Number: 928653-80-9
- Molecular Formula: C₁₂H₁₃BrN₂O₂
- Molecular Weight: 297.15 g/mol

Summary

1-Boc-5-bromo-7-azaindole is a crucial intermediate in synthetic organic chemistry, particularly in the development of kinase inhibitors and other pharmacologically active molecules. The *tert*-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen allows for selective reactions at other positions of the azaindole core. This guide summarizes the available physicochemical data for this compound. It should be noted that while basic properties are available, detailed experimental data such as specific spectral assignments and a range of solubility values are not widely published in readily accessible literature.

Chemical and Physical Properties

The introduction of the Boc-protecting group to 5-bromo-7-azaindole significantly alters its physical properties, such as increasing its molecular weight and likely modifying its solubility profile and melting point.

Property	Value	Source
Molecular Formula	$C_{12}H_{13}BrN_2O_2$	
Molecular Weight	297.15	
Physical Form	Solid	
Boiling Point	361.8 ± 45.0 °C (Predicted)	
Density	1.46 ± 0.1 g/cm ³ (Predicted)	

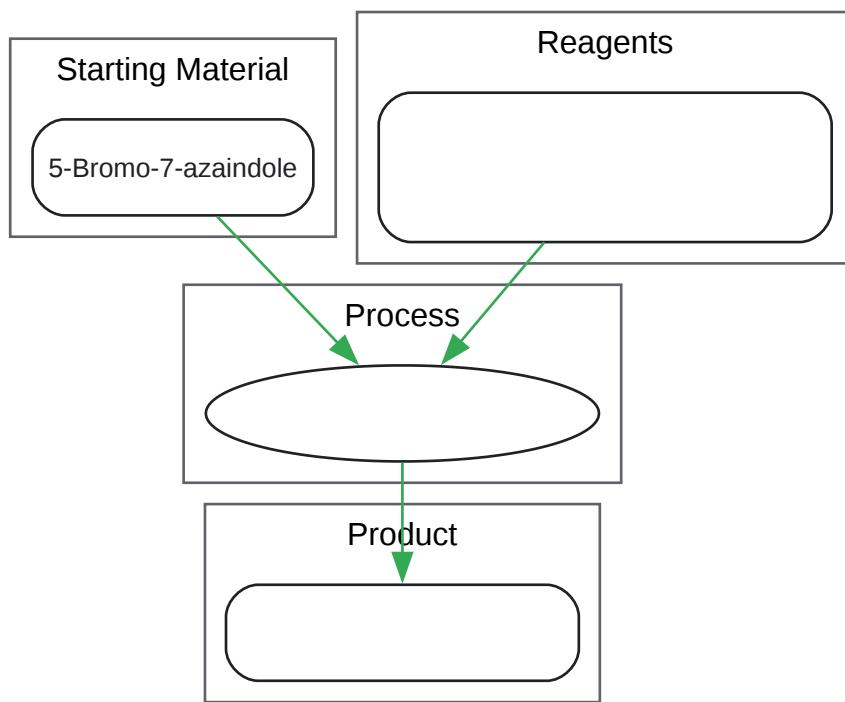
Spectral Data

Detailed, experimentally verified and assigned NMR and mass spectrometry data for 1-Boc-5-bromo-7-azaindole are not readily available in the public domain. The data for the parent compound, 5-bromo-7-azaindole, is provided below for reference. The addition of the Boc group would introduce a characteristic singlet at approximately 1.6-1.7 ppm in the ¹H NMR spectrum (integrating to 9H) and signals for the quaternary and methyl carbons of the t-butyl group in the ¹³C NMR spectrum.

Reference Spectral Data for 5-bromo-7-azaindole (Unprotected Core):

Data Type	Parameters
¹ H NMR	(DMF-d ₇ , TMS, 298 K, p.p.m.): δ 11.91 (bs, 1H, HN ¹), 8.30 (d, J = 2.2 Hz, 1H, HC ⁶), 8.20 (d, J = 2.0 Hz, 1H, HC ⁴), 7.63 (t, J = 2.8 Hz, 1H, HC ²), 6.50 (m, 1H, HC ³)[1]
¹³ C NMR	(DMF-d ₇ , TMS, 298 K, p.p.m.): δ 147.5 (C ⁸), 142.9 (C ⁶), 130.3 (C ⁴), 128.2 (C ²), 122.1 (C ⁷), 111.1 (C ⁵), 100.0 (C ³)[1]

Experimental Protocols


A detailed, step-by-step protocol for the synthesis of 1-Boc-5-bromo-7-azaindole is not explicitly available in the searched literature. However, the synthesis involves the protection of the N-H of the pyrrole ring of 5-bromo-7-azaindole using di-tert-butyl dicarbonate (Boc₂O). A general procedure for Boc protection is described below.

General Protocol for Boc Protection of an Indole Nitrogen:

- **Dissolution:** Dissolve the starting material, 5-bromo-7-azaindole, in a suitable aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.
- **Addition of Reagents:** Add di-tert-butyl dicarbonate (Boc₂O, typically 1.1 to 1.5 equivalents) to the solution. The reaction is often catalyzed by the addition of a base like 4-dimethylaminopyridine (DMAP, catalytic amount) and a tertiary amine base such as triethylamine (TEA) to scavenge the acid byproduct.
- **Reaction:** Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup:** Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate and washed with a weak aqueous acid (e.g., 1M HCl) to remove the base, followed by a wash with brine.
- **Purification:** The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product is then purified, commonly by column chromatography on silica gel, to yield the pure 1-Boc-5-bromo-7-azaindole.

Logical Workflow for Synthesis

The synthesis of 1-Boc-5-bromo-7-azaindole is a straightforward protection step. This workflow is a critical step in multi-step syntheses where the reactivity of the azaindole N-H needs to be masked to allow for selective functionalization at other positions, such as the bromine-bearing C5 position, through reactions like Suzuki or Stille couplings.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for 1-Boc-5-bromo-7-azaindole.

Safety Information

Hazard	Description
Pictogram	GHS07 (Harmful)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed
Hazard Class	Acute Toxicity 4 (Oral)
Storage Class	11 (Combustible Solids)

This safety information is based on available data and may not be exhaustive. Always consult the Safety Data Sheet (SDS) before handling the chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 1-Boc-5-bromo-7-azaindole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345280#1-boc-5-bromo-7-azaindole-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com